PHD2 Inhibition Potency: A 28.75-Fold Improvement Over a Structurally Related Pan-Inhibitor
The target compound demonstrates a PHD2 IC50 of 20 nM in an NMR-based inhibition assay using the human catalytic domain. In contrast, a pan-PHD inhibitor with a diacylhydrazine scaffold (Compounds 3/4, representative of an alternative chemotype evaluated for HIF stabilization) shows a reported PHD2 IC50 of 575 nM under fluorescence polarization conditions [1][2]. This represents a 28.75-fold potency advantage for the target compound.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM (PHD2) |
| Comparator Or Baseline | Diacylhydrazine pan-PHD inhibitor (IC50 = 575 nM for PHD2) |
| Quantified Difference | 28.75-fold lower IC50 (more potent) for the target compound |
| Conditions | Target: NMR-based assay with human PHD2 catalytic domain (181-426, Mn2+, E. coli expressed). Comparator: Fluorescence polarization assay with PHD2 (181-426) and FITC-HIF1alpha substrate (60 min incubation). Different assay formats warrant cautious cross-study comparison. |
Why This Matters
A lower IC50 enables use at lower concentrations, reducing the risk of off-target effects at the cellular level and potentially conserving costly compound stocks during large-scale screening.
- [1] BindingDB. BDBM50424584 (CHEMBL2312530). Affinity Data: IC50 of 20 nM for Inhibition of human PHD2 catalytic domain (181 to 426) Mn2 expressed in Escherichia coli by NMR spectroscopic analysis. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50424584. View Source
- [2] BindingDB. BDBM50431015 (CHEMBL2338329). Affinity Data: IC50 of 575 nM for Inhibition of PHD2 (181 to 426 residues) using FITC-HIF1alpha (556 to 574 residues) after 60 mins by fluorescence polarization. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50431015. View Source
